molecular formula C14H21NO4 B1183761 N-(2,5-dimethoxybenzyl)valine

N-(2,5-dimethoxybenzyl)valine

Cat. No.: B1183761
M. Wt: 267.325
InChI Key: QGPQQARUJGOKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethoxybenzyl)valine is a synthetic organic compound combining the amino acid valine with a 2,5-dimethoxybenzyl group. The dimethoxybenzyl moiety is known to influence binding affinity to molecular targets such as translocator protein (TSPO), a biomarker for neuroinflammation .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.325

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C14H21NO4/c1-9(2)13(14(16)17)15-8-10-7-11(18-3)5-6-12(10)19-4/h5-7,9,13,15H,8H2,1-4H3,(H,16,17)

InChI Key

QGPQQARUJGOKCC-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,5-Dimethoxybenzyl) Derivatives in PET Imaging

[¹¹C]DAA1106
  • Structure: N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide.
  • Application : A second-generation TSPO radioligand for PET imaging of neuroinflammation in Alzheimer’s disease (AD) and other CNS disorders.
  • Advantages Over PK11195: Higher binding affinity and specificity to TSPO. Improved signal-to-noise ratio due to reduced nonspecific binding .
  • Limitation : Susceptibility to genetic polymorphism in TSPO binding .
[¹⁸F]N-(2,5-Dimethoxybenzyl)-2-¹⁸F-Fluoro-N-(2-Phenoxyphenyl) Acetamide
  • Structure : Fluorine-18-labeled analog of DAA1104.
  • Application : PET imaging in AD mouse models.
  • Key Finding : Demonstrated robust uptake in brain regions associated with amyloid-beta plaques, correlating with microglial activation .
Comparison to N-(2,5-Dimethoxybenzyl)valine

While this compound shares the dimethoxybenzyl group with these radiotracers, its valine backbone distinguishes it functionally. Valine’s presence may enable amino acid transporter-mediated BBB uptake, bypassing the need for lipophilic modifications required in acetamide-based tracers.

Antimicrobial Dimethoxybenzyl Derivatives

Bis-[N-(Bis(2,4-Dimethoxybenzyl)carbamothioyl)-4-Chlorobenzamide] Metal Complexes
  • Structure : Platinum(II) and palladium(II) complexes with bis(2,4-dimethoxybenzyl) groups.
  • Application : Evaluated for antibacterial and antifungal activity.
  • Performance : Moderate activity against Staphylococcus aureus and Candida albicans but inferior to ampicillin and fluconazole .
Benzathine Benzylpenicillin
  • Structure : Contains a benzyl group but lacks methoxy substitutions.
  • Application : Long-acting penicillin derivative for bacterial infections.

Functional Analog: PK11195

  • Structure: Isoquinoline carboxamide lacking a benzyl group.
  • Application : First-generation TSPO radioligand.
  • Comparison: Lower affinity (Ki ~ 4–9 nM) vs. DAA1106 (Ki ~ 0.3 nM). Higher nonspecific binding limits clinical utility .

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